![molecular formula C15H14FN3O3S B2412896 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 946357-18-2](/img/structure/B2412896.png)
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
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Overview
Description
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that have been studied for various applications, including as key materials for making naphthalene . They are often used in the synthesis of fluorescent probes due to their photophysical properties .
Synthesis Analysis
While the specific synthesis process for your compound is not available, similar compounds such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues have been synthesized in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2-yl compounds can be influenced by solvent effects. For instance, the degree of charge transfer in these compounds can increase with solvent polarity .Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazol-2-yl compounds can also be affected by solvent effects. For example, the excited state intramolecular proton transfer (ESIPT) reaction of these compounds can be gradually inhibited by increasing solvent polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2-yl compounds can be influenced by factors such as solvent polarity. For example, their absorption and fluorescence emission spectra can change based on the polarity of the solvent .Scientific Research Applications
- The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Researchers have explored the electrophilic monofluorination of related compounds, such as 2,3-allenoates, to selectively generate 4-fluoro-2(5H)-furanones and (E)-3-fluoro-4-oxo-2-alkenoates .
Agrochemical Applications
Synthetic Chemistry and Selectivity
Crystal Structure Studies
Mechanism of Action
Target of Action
The primary target of this compound is the core abnormalities in patients with schizophrenia . It specifically targets and reduces hippocampal dopaminergic activity .
Mode of Action
The compound interacts with its targets by modulating glutamate . This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia . In this model, the compound reversed abnormal hippocampal neuronal activity, normalized dopamine neuron population activity, improved cognition, and normalized social interactions .
Biochemical Pathways
The compound affects the glutamate pathway, leading to the normalization of dopamine neuron population activity and hippocampal neuronal activity . Its effects on neuronal firing, which persisted well beyond its half-life, indicated that it induces neuronal plasticity and may help with neuronal repair .
Result of Action
The molecular and cellular effects of the compound’s action include the reversal of abnormal hippocampal neuronal activity, normalization of dopamine neuron population activity, improvement of cognition, and normalization of social interactions . Long-term, 25% of treated patients treated with this compound as an add-on therapy met the criteria for remission .
Future Directions
properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-9-8-11(18-22-9)14(20)17-15-19(6-7-21-2)13-10(16)4-3-5-12(13)23-15/h3-5,8H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFIQDJLPPXFQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide |
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